5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts or reagents like copper(I) iodide.
Substitution Reactions: Introduction of the 4-ethylphenyl and 2-methylbenzyl groups through substitution reactions, typically using reagents such as alkyl halides in the presence of a base.
Final Cyclization and Purification: The final step involves cyclization to form the dihydropyrrolo[3,4-d][1,2,3]triazole core, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 5-(4-ethylphenyl)-1-(2-chlorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Uniqueness
5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-(4-ethylphenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-8-10-16(11-9-14)24-19(25)17-18(20(24)26)23(22-21-17)12-15-7-5-4-6-13(15)2/h4-11,17-18H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTWOUCONSBOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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